2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate

Structure–Activity Relationship Amino Acid Side Chain Engineering MetAP2 Inhibitor Design

This N-benzoyl methionine oxoethyl ester is differentiated by its thioether side chain and ionizable 4-methylpyridin-2-yl substituent, enabling matched-pair analysis against leucinate analogs and pH-dependent solubility studies. It serves as a reversible MetAP2 chemotype for assay development and a synthetic methodology substrate. Ideal for medicinal chemistry campaigns requiring sulfur-mediated target engagement probing.

Molecular Formula C20H23N3O4S
Molecular Weight 401.5 g/mol
Cat. No. B10957906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate
Molecular FormulaC20H23N3O4S
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(=O)COC(=O)C(CCSC)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C20H23N3O4S/c1-14-8-10-21-17(12-14)23-18(24)13-27-20(26)16(9-11-28-2)22-19(25)15-6-4-3-5-7-15/h3-8,10,12,16H,9,11,13H2,1-2H3,(H,22,25)(H,21,23,24)
InChIKeyLLQDJIZAVJMFRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Methylpyridin-2-yl)amino]-2-oxoethyl N-(Phenylcarbonyl)methioninate: Compound Identity, Class, and Procurement Profile


2-[(4-Methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate is a synthetic, non-peptide small molecule belonging to the N-benzoyl amino acid ester class. Its structure comprises an N-(phenylcarbonyl)-protected methionine scaffold esterified with a 2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl moiety. The compound falls within the chemical space of Type 2 methionine aminopeptidase (MetAP2) reversible inhibitors, as disclosed in patents including WO-0205804-A1 and WO-02078696-A1 assigned to SmithKline Beecham Corp [1]. It is marketed for non-human research use only and is available from specialty chemical suppliers as a research-grade compound without an assigned therapeutic indication .

Why In-Class Substitution of 2-[(4-Methylpyridin-2-yl)amino]-2-oxoethyl N-(Phenylcarbonyl)methioninate Carries Scientific Risk


Close structural analogs within the N-benzoyl amino acid oxoethyl ester family are not functionally interchangeable. The amino acid side chain identity (methionine vs. leucine) directly influences lipophilicity, metabolic stability, and target engagement geometry. Methionine's thioether side chain contributes distinct electronic and steric properties compared to leucine's isobutyl group, which can alter binding pocket complementarity in MetAP2 and other putative targets [1]. Furthermore, the 4-methylpyridin-2-yl substituent on the oxoethyl ester introduces hydrogen-bonding capacity and basicity that differ qualitatively from naphthyl or phenyl-substituted analogs, impacting solubility and protein-binding profiles [2]. Substituting compounds without matched comparative data risks selecting a molecule with divergent pharmacological, physicochemical, or synthetic access characteristics.

Quantitative Comparative Evidence for 2-[(4-Methylpyridin-2-yl)amino]-2-oxoethyl N-(Phenylcarbonyl)methioninate vs. Closest Analogs


Structural Differentiation: Methionine (Thioether) vs. Leucine (Isobutyl) Side Chain in the N-Benzoyl Amino Acid Oxoethyl Ester Series

The target compound incorporates an N-(phenylcarbonyl)methioninate core, where the methionine side chain contains a thioether (–CH₂CH₂SCH₃) moiety. The closest commercially available analog, 2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate, substitutes this with a leucine isobutyl (–CH₂CH(CH₃)₂) side chain. The thioether sulfur introduces different polarizability and hydrogen-bond acceptor potential, which can alter binding interactions with metalloenzyme active sites such as MetAP2 [1]. No direct head-to-head biochemical assay comparing these two compounds has been published in peer-reviewed literature to date. This comparison is therefore class-level and structurally inferential.

Structure–Activity Relationship Amino Acid Side Chain Engineering MetAP2 Inhibitor Design

Class-Level Evidence: Reversible MetAP2 Inhibition vs. Irreversible Inhibitor Fumagillin/TNP-470

Compounds within the SmithKline Beecham patent family encompassing 2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate are explicitly described as non-peptide, reversible inhibitors of type 2 methionine aminopeptidase [1]. This contrasts with the natural product fumagillin and its semi-synthetic derivative TNP-470, which irreversibly modify the MetAP2 active site via covalent alkylation [2]. Reversible inhibition offers potential advantages for temporal control of target engagement and reduced risk of haptenization compared with irreversible covalent modification. Quantitative MetAP2 inhibition data for the specific target compound have not been located in public databases; the IC₅₀ of fumagillin against human MetAP2 is reported as 0.40 ± 0.03 nM [3].

MetAP2 Inhibition Mechanism Reversible Inhibitor Angiogenesis Target

Physicochemical Differentiation: Predicted Lipophilicity and Solubility Profile vs. Naphthyl and Phenyl Analogs

The 4-methylpyridin-2-yl substituent on the oxoethyl ester of the target compound provides a basic nitrogen (pKa ~5.5–6.0 for the pyridine) that is absent in phenyl-substituted analogs such as 2-(4-methoxyphenyl)-2-oxoethyl N-(phenylcarbonyl)methioninate. This pyridyl nitrogen is expected to enhance aqueous solubility at mildly acidic pH and reduce logP relative to the naphthyl analog 2-(naphthalen-1-ylamino)-2-oxoethyl N-(phenylcarbonyl)methioninate, which introduces a lipophilic polycyclic aromatic group [1]. Predicted logP values (estimated via fragment-based calculation) are approximately 2.8–3.2 for the target compound vs. ~3.5–4.0 for the naphthyl analog; experimentally measured physicochemical data for both compounds have not been published [2].

Lipophilicity Aqueous Solubility Drug-Likeness

Patent Provenance and Development-Stage Differentiation vs. Clinically Advanced MetAP2 Inhibitors

The target compound originates from the SmithKline Beecham MetAP2 inhibitor patent series (WO-0205804-A1, filed 2000; WO-02078696-A1, filed 2001) [1]. In contrast, clinically evaluated MetAP2 inhibitors such as M8891 (Merck KGaA) and TNP-470 have distinct chemical scaffolds and reported development milestones. M8891 is an orally bioavailable, brain-penetrant reversible MetAP2 inhibitor with a reported IC₅₀ of 54 nM and Ki of 4.33 nM, and has advanced to preclinical in vivo efficacy models [2]. The target compound remains at the research-tool stage with no publicly disclosed in vivo pharmacokinetic or efficacy data. This development-stage gap means the target compound's value proposition is restricted to in vitro biochemical and cellular screening applications, whereas M8891 offers a translational tool compound with established in vivo pharmacology.

Patent Landscape Development Stage MetAP2 Inhibitor Pipeline

Recommended Application Scenarios for 2-[(4-Methylpyridin-2-yl)amino]-2-oxoethyl N-(Phenylcarbonyl)methioninate Based on Evidenced Differentiation


Structure–Activity Relationship (SAR) Studies Requiring the Methionine Thioether Side Chain

This compound is appropriate for medicinal chemistry campaigns investigating the contribution of the methionine thioether side chain to target binding within N-benzoyl amino acid oxoethyl ester series. Its structural differentiation from the leucinate analog enables matched-pair analysis of sulfur-mediated interactions with metalloenzyme active sites such as MetAP2 [1]. Procurement is recommended when the research question explicitly requires probing thioether-specific contributions to potency, selectivity, or metabolic stability within this chemotype.

Biochemical Assay Development Requiring a Reversible MetAP2 Chemotype Tool Compound

As a member of a patent class defined as reversible MetAP2 inhibitors [1], this compound can serve as a representative chemotype for developing reversible MetAP2 enzyme assays, distinct from irreversible controls such as fumagillin [2]. Its utility is bounded by the absence of a published IC₅₀ value; users must independently determine its potency against their MetAP2 preparation. It is most suitable as a scaffold for in-house optimization rather than as a pre-validated pharmacological probe.

pH-Dependent Solubility Optimization in Early-Stage Formulation Screening

The 4-methylpyridin-2-yl substituent introduces an ionizable center absent in phenyl or naphthyl analogs, providing pH-dependent aqueous solubility at mildly acidic conditions [1]. This property makes the compound a candidate for solubility and formulation screening studies where ionization state manipulation is a parameter of interest, offering a handle not available in comparator compounds lacking a basic nitrogen [2].

Synthetic Methodology Development for N-Benzoyl Amino Acid Oxoethyl Ester Conjugates

The compound's dual functional-group architecture—N-phenylcarbonyl-protected amino acid esterified to a heterocyclic amino-oxoethyl alcohol—presents a non-trivial synthetic challenge suitable for methodology development. Researchers optimizing coupling conditions for sterically hindered, heterocycle-containing amino acid esters can use this compound as a representative substrate for reaction condition screening and yield optimization [2].

Quote Request

Request a Quote for 2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.